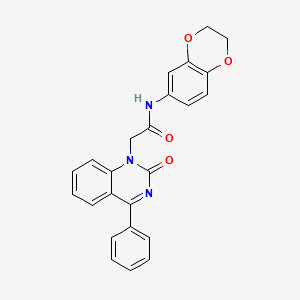![molecular formula C12H14ClNO2 B6498149 1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one CAS No. 1339108-71-2](/img/structure/B6498149.png)
1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one (CPMHP) is a synthetic compound that has been the subject of scientific research for its potential applications in a variety of fields. CPMHP has been studied for its ability to act as a catalyst and for its potential as a drug candidate.
Wissenschaftliche Forschungsanwendungen
1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one has been studied as a potential catalyst in organic chemistry. It has been used to catalyze the reaction of aldehydes with amines and to catalyze the reaction of aldehydes with nitriles. This compound has also been studied for its potential applications in drug development. It has been studied for its ability to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Wirkmechanismus
1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one has been shown to act as an inhibitor of the enzyme acetylcholinesterase. It binds to the enzyme and prevents it from breaking down acetylcholine, which leads to increased levels of acetylcholine in the body. This can lead to increased alertness and improved cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase alertness and improve cognitive function. It has also been shown to improve memory and reduce anxiety. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. It is also relatively stable and has a long shelf life. However, this compound also has several limitations. It is not water-soluble and can be difficult to work with in aqueous solutions. In addition, this compound has a relatively low solubility in organic solvents.
Zukünftige Richtungen
There are a number of potential future directions for research into 1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one. One potential direction is the development of this compound-based drugs. This compound could be used to create drugs that act as inhibitors of acetylcholinesterase, which could be used to treat diseases such as Alzheimer’s and Parkinson’s. Another potential direction is the development of this compound-based catalysts. This compound could be used to catalyze a variety of reactions, which could lead to the development of new drugs and materials. Finally, this compound could be used to create new materials with unique properties. For example, this compound could be used to create materials with improved thermal stability or increased solubility.
Synthesemethoden
1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one can be synthesized in a two-step reaction. The first step involves the reaction of 3-chlorophenylmethylmagnesium bromide with 2-hydroxyethyl pyrrolidinone, which produces an intermediate. The second step involves the reaction of the intermediate with hydrochloric acid, which yields this compound as the final product.
Eigenschaften
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-11-3-1-2-9(4-11)6-14-7-10(8-15)5-12(14)16/h1-4,10,15H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVASJBKIHITARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC(=CC=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({1-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-propylcyclohexane-1-carboxamide](/img/structure/B6498074.png)
![4-({1-[(2-chloro-6-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-propylcyclohexane-1-carboxamide](/img/structure/B6498075.png)
![2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6498084.png)
![N-(2,4-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B6498092.png)
![N-(2-chloro-4-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B6498097.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide](/img/structure/B6498117.png)

![2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6498125.png)
![2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B6498133.png)
![1-[(3-chloro-4-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6498157.png)
![1-[(2,4-difluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6498158.png)
![2-(2,5-difluorophenyl)-4-[(3-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6498161.png)
![methyl 4-methoxy-3-({1,1,3-trioxo-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl}methyl)benzoate](/img/structure/B6498164.png)